calcium;chlorobenzene

Catalog No.
S15081387
CAS No.
64661-10-5
M.F
C12H8CaCl2
M. Wt
263.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
calcium;chlorobenzene

CAS Number

64661-10-5

Product Name

calcium;chlorobenzene

IUPAC Name

calcium;chlorobenzene

Molecular Formula

C12H8CaCl2

Molecular Weight

263.17 g/mol

InChI

InChI=1S/2C6H4Cl.Ca/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2

InChI Key

AFUKMKXXPOCXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=[C-]1)Cl.C1=CC(=CC=[C-]1)Cl.[Ca+2]

Calcium chlorobenzene is a compound that consists of calcium ions and chlorobenzene molecules. Chlorobenzene is an aromatic organic compound with the formula C6_6H5_5Cl, characterized by a benzene ring substituted with a chlorine atom. Calcium, being an alkaline earth metal, has a valency of +2 and often forms ionic compounds. The interaction between calcium and chlorobenzene can lead to various

Calcium reacts with chlorobenzene primarily through substitution reactions and hydrolysis. Key reactions include:

  • Hydrolysis of Chlorobenzene: When chlorobenzene is treated with calcium compounds, such as calcium hydroxide, it can undergo hydrolysis to form phenol and calcium chloride:
    C6H5Cl+Ca(OH)2C6H5OH+CaCl2C_6H_5Cl+Ca(OH)_2\rightarrow C_6H_5OH+CaCl_2
  • Decomposition Reactions: At elevated temperatures, chlorobenzene can decompose in the presence of calcium oxide or calcium hydroxide, leading to the formation of carbon monoxide and carbon dioxide:
    C6H5ClCaOCO+CO2+HClC_6H_5Cl\xrightarrow{CaO}CO+CO_2+HCl

These reactions illustrate the versatility of calcium in facilitating transformations involving chlorobenzene.

The synthesis of calcium chlorobenzene typically involves the following methods:

  • Direct Reaction: Calcium can be reacted with chlorobenzene under controlled conditions. This method may require high temperatures to facilitate the reaction:
    Ca+C6H5ClCa(C6H5)+ClCa+C_6H_5Cl\rightarrow Ca(C_6H_5)+Cl
  • Hydrolysis Method: As mentioned earlier, treating chlorobenzene with calcium hydroxide leads to the formation of phenol and calcium chloride, which can be isolated from the reaction mixture.
  • Catalytic Processes: Calcium compounds can also act as catalysts in various organic reactions involving chlorobenzene, enhancing reaction rates and selectivity.

Calcium chlorobenzene finds applications in several fields:

  • Organic Synthesis: It serves as a reagent in organic synthesis for producing phenolic compounds.
  • Catalysis: Calcium-based catalysts are employed in reactions involving chlorinated hydrocarbons, improving yields and reducing by-products.
  • Environmental Remediation: Calcium compounds are used in processes aimed at degrading chlorinated organic pollutants, including chlorobenzene.

Studies on the interactions between calcium compounds and chlorobenzene focus on their catalytic properties and reactivity under various conditions. For instance:

  • Catalytic Hydrolysis: Research has shown that calcium hydroxide can effectively hydrolyze chlorobenzene under specific conditions, yielding phenol.
  • Oxidative Decomposition: Investigations into oxidative decomposition reveal that calcium-deficient hydroxyapatite can catalyze the breakdown of chlorobenzene into less harmful products at elevated temperatures .

These studies emphasize the potential of calcium compounds in mitigating the environmental impact of chlorinated hydrocarbons.

Several compounds share similarities with calcium chlorobenzene due to their chemical structures or functional groups. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Calcium ChlorideCaCl2_2Commonly used as a desiccant; highly soluble in water.
Calcium HydroxideCa(OH)2_2Strong base; reacts with acids to form salts.
Calcium HypochloriteCa(ClO)2_2Used as a bleaching agent; reacts with acids to release chlorine gas.
Benzyl ChlorideC6_6H5_5CH2_2ClAlkyl halide; used in organic synthesis.

Uniqueness of Calcium Chlorobenzene:
Calcium chlorobenzene's uniqueness lies in its ability to facilitate specific chemical transformations while also serving as a catalyst in reactions involving aromatic compounds. Its interactions highlight its potential applications in both organic chemistry and environmental science.

The use of calcium in aryl halide chemistry emerged as an extension of Grignard reagent methodologies, which traditionally relied on magnesium for the activation of organic halides. Early studies in the mid-20th century revealed that alkaline earth metals like calcium could theoretically participate in similar oxidative insertion reactions. However, the high atomization enthalpy of calcium (178 kJ·mol⁻¹ vs. 146 kJ·mol⁻¹ for magnesium) posed significant kinetic challenges, limiting its practical utility. Initial breakthroughs occurred in the 1970s when researchers demonstrated that activated calcium metal could directly insert into carbon-iodine bonds of aryl iodides under rigorously anhydrous tetrahydrofuran (THF) conditions. These studies established that calcium's reactivity toward aryl halides follows the trend I > Br > Cl, with chlorobenzenes requiring specialized activation strategies.

A pivotal advancement came with the development of mechanochemical techniques in the 2010s, which enabled the direct synthesis of calcium-chlorobenzene complexes without pre-activation steps. Ball-milling protocols utilizing stainless-steel jars and grinding media provided the mechanical energy necessary to overcome calcium's surface passivation, facilitating C-Cl bond cleavage in chlorobenzene derivatives. This approach contrasted sharply with solution-phase methods, which often required stoichiometric mercury additives or elevated temperatures to achieve comparable reactivity.

Table 1: Comparative Reactivity of Aryl Halides in Calcium-Mediated Activation

Aryl HalideBond Dissociation Energy (kJ·mol⁻¹)Optimal Temperature (°C)Conversion Efficiency (%)
Chlorobenzene32780–12035–60
Bromobenzene28560–9070–85
Iodobenzene23425–4090–95

The table above illustrates the inverse relationship between bond dissociation energy and reaction efficiency in calcium-mediated systems. Chlorobenzene's high C-Cl bond strength necessitates either prolonged milling times (6–12 hours) or elevated temperatures to achieve moderate conversion rates. Recent innovations in ligand design, particularly the use of polydentate THF derivatives, have improved the stabilization of calcium-chlorobenzene intermediates, enabling more efficient oxidative insertion.

The interaction between calcium compounds and chlorobenzene represents a fundamental aspect of organometallic chemistry with significant industrial applications . Calcium chlorobenzene systems involve the coordination of calcium ions with chlorobenzene molecules, where the alkaline earth metal's valency of plus two facilitates ionic compound formation . These systems demonstrate versatility in facilitating chemical transformations involving chlorobenzene through various mechanistic pathways .

Catalytic Hydrolysis Pathways in Phenol Production

The catalytic hydrolysis of chlorobenzene to phenol represents one of the most significant industrial applications of calcium-chlorobenzene systems [2] [3]. This transformation involves the nucleophilic substitution of the chlorine atom with a hydroxyl group under specific catalytic conditions [2]. The process operates through two primary mechanistic pathways that utilize calcium-based catalysts to facilitate the conversion [3].

Raschig-Hooker Process Optimization Strategies

The Raschig-Hooker process constitutes a two-step chemical synthesis for phenol production, with the first step producing chlorobenzene from benzene, hydrochloric acid, and oxygen, followed by the subsequent hydrolysis of chlorobenzene to phenol [2] [3]. The initial chlorination step employs either copper or iron chloride catalysts at temperatures ranging from 200 to 250 degrees Celsius [2]. The hydrolysis step introduces chlorobenzene to steam at 450 degrees Celsius over a silicon catalyst, yielding phenol and hydrogen chloride that can be recycled [2] [3].

Process optimization strategies focus on enhancing conversion efficiency and selectivity parameters [3] [4]. The benzene conversion is deliberately limited to 10 to 15 percent per pass to control heat evolution and suppress dichlorobenzene formation [3]. The overall selectivity of the reaction ranges from 70 to 85 percent for both steps combined [3] [5]. Industrial implementations utilize calcium phosphate supported on silica dioxide as the hydrolysis catalyst, requiring frequent regeneration due to carbon deposition [3].

Process ParameterOptimized ValueReference Condition
Chlorination Temperature240°CAtmospheric Pressure [3]
Hydrolysis Temperature400-450°CSteam Atmosphere [3]
Benzene Conversion10-15% per passFixed-bed Catalyst [3]
Overall Selectivity70-85%Both Steps Combined [3]
Catalyst RegenerationFrequentCarbon Deposition [3]

Temperature control represents a critical optimization factor, with the chlorination step maintained at approximately 240 degrees Celsius under atmospheric pressure [3] [4]. The hydrolysis temperature operates at 400 to 450 degrees Celsius with steam as the reaction medium [3]. Pressure optimization involves maintaining atmospheric conditions for chlorination while utilizing elevated steam pressure for hydrolysis [4].

The catalyst system optimization incorporates copper chloride and ferric chloride supported on alumina for the chlorination step [3]. The hydrolysis catalyst consists of calcium phosphate dispersed on silica dioxide, providing both acidic and basic sites for the reaction mechanism [3] [6]. Catalyst deactivation occurs through carbon deposition, necessitating regeneration cycles that impact overall process economics [3].

Calcium Oxide-Mediated Vapor Phase Hydrolysis Mechanisms

Calcium oxide-mediated vapor phase hydrolysis represents an alternative mechanistic pathway for chlorobenzene conversion [7] [8]. This process operates through the interaction of calcium oxide with chlorobenzene vapor at elevated temperatures, facilitating the substitution of chlorine with hydroxyl groups [7]. The mechanism involves the formation of calcium chloride as a byproduct while generating phenol as the primary product [8].

The vapor phase hydrolysis mechanism proceeds through initial adsorption of chlorobenzene molecules onto the calcium oxide surface [9]. Surface hydroxyl groups on calcium oxide interact with the aromatic chlorine bond, promoting nucleophilic attack [9]. The reaction temperature typically ranges from 350 to 450 degrees Celsius to maintain sufficient reaction kinetics [10] [11].

Mechanistic studies reveal that calcium oxide undergoes hydration to form calcium hydroxide in the presence of water vapor [12] [9]. The hydrated surface provides reactive hydroxyl species that participate in the substitution reaction [9]. The process exhibits pseudomorphic and topotactic characteristics, with the calcium oxide structure influencing the reaction pathway [9].

Reaction ParameterValue RangeMechanism Stage
Temperature350-450°CSurface Activation [10]
PressureAtmosphericVapor Phase Contact [11]
Contact Time10-15% conversionPer Pass [10]
Calcium Oxide Surface Area250-400 m²/gCatalyst Support [9]
Water Vapor Partial PressureVariableHydration Control [9]

The calcium oxide surface area significantly impacts reaction efficiency, with optimal values ranging from 250 to 400 square meters per gram [9]. Pore volume characteristics influence reactant accessibility, with preferred pore diameters between 0.3 to 0.5 milliliters per gram [9]. The vapor phase contact time determines conversion efficiency, with industrial processes achieving 10 to 15 percent conversion per pass [10].

Direct Synthesis of Arylcalcium Intermediates

Direct synthesis methodologies for arylcalcium intermediates encompass various approaches utilizing calcium hydrides and establishing equilibrium systems [13] [14]. These intermediates serve as crucial precursors for further synthetic transformations and demonstrate unique reactivity patterns compared to traditional organometallic compounds [13]. The synthesis strategies focus on controlled formation of calcium-carbon bonds while maintaining stability under reaction conditions [14].

Metathesis Approaches Using Calcium Hydrides

Metathesis reactions utilizing calcium hydrides provide efficient pathways for arylcalcium intermediate synthesis [15] [16]. The reduction of meta-substituted iodobenzene compounds with activated calcium in tetrahydrofuran yields calcium aryl iodide complexes with specific coordination geometries [13]. These reactions proceed through the formation of post-Grignard reagents that exhibit characteristic low-field shifts in carbon-13 nuclear magnetic resonance spectra [13].

The synthesis of arylcalcium intermediates follows a general metathesis strategy where calcium hydride complexes react with organic halides [15] [16]. Salt metathesis reactions using pre-formed anions with calcium iodide represent one synthetic route [15]. Alternative approaches involve deprotonation of amidines by calcium amide complexes or carbodiimide insertion into polar calcium-carbon bonds [15].

Calcium hydride complexes demonstrate remarkable reactivity in transmetallation reactions with alkylzinc reagents [16]. The dimeric beta-diketiminato calcium hydride reacts with dialkylzinc compounds in a one-to-two ratio through sequential formation of dialkyl hydrido zincate intermediates [16]. This process leads to calcium alkyl extrusion followed by irreversible transmetallation of both organyl and spectator ligands [16].

Synthetic RouteStarting MaterialProduct TypeYield Range
Iodobenzene ReductionMeta-substituted ArI[ArCaI(thf)₄]Variable [13]
Salt MetathesisCalcium IodideCalcium AmidinateModerate [15]
Hydride TransmetallationCalcium HydrideCalcium AlkylHigh [16]
Carbodiimide InsertionCalcium HydrideFormamidinateGood [15]

The reaction mechanism involves initial formation of heteroleptic calcium amidinate derivatives through hydride insertion into carbodiimide substrates [15]. Various carbodiimides bearing different substituents react with dimeric beta-diketiminato calcium hydride to provide formamidinate products [15]. Sterically demanding substituents lead to straightforward four-coordinate compounds, while less bulky substitution results in sequestration of additional carbodiimide equivalents [15].

Molecular structures of synthesized arylcalcium compounds reveal distorted octahedral environments for calcium centers with aryl and halide anions in trans arrangements [13]. The calcium-carbon bond lengths vary between 250.8 and 263.5 picometers, with ipso-carbon atoms showing characteristic downfield shifts in nuclear magnetic resonance spectra [14]. These structural features indicate strong calcium-aryl interactions that influence reactivity patterns [14].

Schlenk-Type Equilibria in Calcium-Arene Systems

Schlenk-type equilibria in calcium-arene systems represent complex dynamic processes governing the distribution of multiple chemical species in solution [17] [18]. These equilibria involve the transformation of calcium aryl halides into homoleptic calcium compounds and calcium dihalides through ligand exchange mechanisms [17]. The equilibrium position depends on solvent coordination, temperature, and steric factors of the aryl substituents [17].

The Schlenk equilibrium mechanism proceeds through formation of dinuclear species bridged by halogen atoms [17]. Molecular dynamics simulations reveal that solvent molecules play a direct role in driving the equilibrium by facilitating successive calcium-halide and calcium-carbon bond cleavages [17]. The reaction occurs via formation of dinuclear species where ligand exchange takes place at the most solvated calcium center [17].

Computational studies demonstrate that symmetrically solvated dinuclear species must evolve to less stable asymmetrically solvated forms to enable ligand exchange [17]. The transferred ligands consistently depart from axial positions of pentacoordinated calcium atoms [17]. Solvent dynamics contribute to maintaining relatively flat free energy profiles for the Schlenk equilibrium process [17].

Equilibrium ComponentCoordination NumberSolvation StateStability
Mononuclear Species4-6High THFVariable [17]
Dinuclear Bridged5-6AsymmetricIntermediate [17]
Ligand Exchange State5DifferentialTransient [17]
Product DistributionVariableSolvent DependentDynamic [17]

The calcium-arene interaction exhibits variable hapticity ranging from eta-1 to eta-6 coordination modes [19] [18]. Higher hapticity interactions facilitate unusual cross-dimer isomerization processes that involve formal attachment of hydride anions to initially generated aryl substituents [19]. These structural variations influence the synthetic accessibility of unsymmetrical calcium aryl complexes [19].

Stabilization of calcium hydride complexes requires fine-tuning of ligand sterics and coordination properties [18]. The key to successful isolation involves nitrogen-aryl coordination of amidinate ligands that persists in solution and solid state [18]. Aryl-calcium bonding demonstrates significant strength, with computational estimates indicating interaction energies of approximately 17 kilocalories per mole [18].

SNAr Displacement Mechanisms in Cross-Coupling Reactions

Nucleophilic aromatic substitution mechanisms involving calcium-chlorobenzene systems represent a fascinating departure from traditional electrophilic aromatic substitution pathways. The calcium-mediated nucleophilic displacement of chlorobenzene proceeds through a distinctive addition-elimination mechanism that challenges conventional understanding of aromatic chemistry [1] [2].

The fundamental mechanism involves the initial addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by elimination of the halide leaving group [1] [2]. This two-step process differs markedly from the single-step electrophilic aromatic substitution, as the aromatic ring must accommodate additional electron density rather than losing it.

Recent investigations have demonstrated that calcium n-alkyl derivatives can effectively mediate nucleophilic aromatic substitution reactions with benzene derivatives at elevated temperatures [3] [4]. These organocalcium nucleophiles overcome the inherent electronic repulsion between electron-rich nucleophiles and the electron-rich benzene π-system through their exceptional nucleophilicity. Density functional theory calculations reveal that the mechanism proceeds through an unstabilized Meisenheimer complex in the carbon-hydrogen activation transition state [3] [4].

The kinetic behavior of these systems follows second-order kinetics, being first-order in both the aryl halide and the nucleophile [1] [2]. The rate of reaction correlates directly with nucleophile strength, consistent with the addition-elimination mechanism where nucleophilic attack represents the rate-determining step.

SubstrateNucleophileConditionsRate Enhancement FactorMechanism
1-chloro-2,4-dinitrobenzenedimethylamineethanol, room temperature10^8 vs chlorobenzeneaddition-elimination (SNAr)
4-nitrochlorobenzenemethoxide ionmethanol, 65°C10^4 vs chlorobenzeneaddition-elimination (SNAr)
2-chloropyridineanilineDMSO, 100°Crapid substitutionaddition-elimination (SNAr)
phenyl 2,4,6-trinitrophenyl etheranilineDMSO, room temperaturefast, no accumulationuncatalyzed/base-catalyzed

Halide Abstraction vs. Electron Transfer Pathways

The mechanistic dichotomy between halide abstraction and electron transfer pathways represents a critical aspect of calcium-chlorobenzene reactivity. These competing mechanisms operate under different conditions and exhibit distinct kinetic signatures [5].

Halide abstraction mechanisms involve the direct removal of the halide substituent through coordination with calcium centers, followed by subsequent bond formation with nucleophiles. This pathway typically exhibits lower activation barriers for electron-deficient aryl halides, where the halide bears partial positive character due to inductive effects [5]. Computational studies indicate that halide abstraction barriers range from 15-20 kcal/mol for electron-poor aryl chlorides, compared to 25-30 kcal/mol for electron-rich systems [5].

Electron transfer pathways involve single-electron transfer from the calcium-containing nucleophile to the aromatic substrate, generating radical intermediates that subsequently undergo coupling reactions [5]. This mechanism becomes more favorable for electron-rich aryl halides, where the barriers for electron transfer (20-25 kcal/mol) are lower than those for halide abstraction [5].

The preference between these pathways depends critically on the electronic nature of the substrate and the reaction conditions. Calcium-mediated reactions generally favor halide abstraction for activated aryl halides, while electron transfer becomes competitive for less activated systems [5].

Substrate TypeHalide Abstraction Barrier (kcal/mol)Electron Transfer Barrier (kcal/mol)Preferred PathwayCalcium Effect
aryl chlorides (electron-rich)25-3020-25electron transferstabilizes intermediates
aryl chlorides (electron-poor)15-2018-24halide abstractionlowers barriers
aryl fluorides (activated)20-2522-28halide abstractionpromotes abstraction
heteroaryl halides16-2218-26competitivesubstrate dependent

Radical-Mediated Dechlorination Processes

Calcium-Peroxide Induced Free Radical Formation

Calcium peroxide systems represent a unique class of radical-generating reagents that exhibit exceptional efficiency in dechlorination processes. The mechanism involves the controlled decomposition of calcium peroxide to generate reactive oxygen species, including hydroxyl radicals, superoxide radicals, and calcium-stabilized peroxyl intermediates [6] [7].

The calcium peroxide-mediated radical formation proceeds through a complex sequence of electron transfer and proton abstraction reactions. Initially, calcium peroxide undergoes heterolytic cleavage to generate hydroxyl radicals and calcium hydroxide species [6]. The presence of calcium ions modulates the reactivity of these radicals, providing both stabilization and directing effects that influence the selectivity of subsequent reactions.

Recent investigations have revealed that calcium-TEMPO complexes can serve as efficient platforms for oxygen activation, leading to the formation of calcium hydroperoxide and heterometallic calcium-potassium peroxide complexes [7] [8]. These systems demonstrate the versatility of calcium-based reactive oxygen species generation, with computational studies suggesting that the mechanism involves single-electron transfer from the calcium-oxygen bond to molecular oxygen [7] [8].

The kinetic behavior of calcium peroxide-induced radical formation exhibits strong temperature dependence, with rate constants typically ranging from 10^8 to 10^9 mol^-1 dm^3 s^-1 for chlorobenzene substrates. The pH dependence reflects the speciation of calcium ions and the protonation state of peroxide intermediates [6] [7].

Radical SpeciesChlorobenzene Rate Constant (mol⁻¹ dm³ s⁻¹)Primary MechanismTemperature DependencepH Dependence
Hydroxyl radical (- OH)1.35 × 10¹⁰H-abstraction/additionslight increase with Tmoderate
Calcium peroxide derived radicalsestimated 10⁸ - 10⁹electron transfer/additionsignificant increase with Tsignificant (Ca²⁺ speciation)
Superoxide radical (O2- −)< 10⁶electron transferweak temperature dependencevery strong

Redox Cycling in Mixed Calcium-Iron Oxide Systems

Mixed calcium-iron oxide systems exhibit remarkable redox cycling capabilities that enable efficient dechlorination through sustained radical generation. These systems leverage the synergistic interaction between calcium and iron to create stable, recyclable catalytic platforms [9] [10] [11].

The redox cycling mechanism involves the reversible oxidation and reduction of iron centers within a calcium-stabilized matrix. During the reduction phase, iron(III) species are converted to iron(II) with concurrent generation of reactive intermediates. The calcium component serves multiple functions: stabilizing the iron oxide structure, modulating the electronic properties of iron centers, and facilitating electron transfer processes [10] [11].

Calcium-iron oxide systems demonstrate exceptional stability over multiple redox cycles, with some compositions maintaining activity for over 200 cycles [9]. The calcium scaffolding effect prevents sintering and maintains high surface area, crucial for sustained catalytic performance. The presence of calcium also influences the oxygen vacancy formation and migration, key factors in the redox cycling mechanism [11] [12].

Kinetic studies reveal that calcium-containing iron oxides exhibit oxidation rate enhancements of 2-50 times compared to pure iron oxides, depending on the specific composition and reaction conditions [9] [10]. The mechanism involves lattice oxygen mobility, surface reconstruction, and metal scaffolding effects that collectively contribute to enhanced performance.

System CompositionReduction Temperature (°C)Oxidation Rate EnhancementCycle Stability (cycles)Mechanism
CaFe₃O₅800-9003-5x vs pure Fe₂O₃>50lattice oxygen mobility
Ca₂Fe₂O₅850-9502-4x vs pure Fe₂O₃>30oxygen vacancy formation
Ca-scaffolded Fe/Fe₃O₄700-90010-50x vs pure Fe₂O₃>200metal scaffolding effect
CaFeOₓ (mixed phase)600-8002-6x vs pure Fe₂O₃>25surface reconstruction

The redox cycling process involves complex phase transformations, with calcium ferrite phases (Ca₂Fe₂O₅, CaFe₃O₅) serving as intermediate species that facilitate electron transfer and oxygen mobility [12]. Under reducing atmospheres, these phases undergo controlled decomposition to generate metallic iron scaffolded by calcium oxide, preventing iron agglomeration and maintaining catalytic activity.

Hydrogen Bond Acceptor Count

2

Exact Mass

261.9628965 g/mol

Monoisotopic Mass

261.9628965 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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